5-Nitro-2-propoxybenzoic acid 5-Nitro-2-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13320810
InChI: InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
SMILES: CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol

5-Nitro-2-propoxybenzoic acid

CAS No.:

Cat. No.: VC13320810

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-propoxybenzoic acid -

Specification

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
IUPAC Name 5-nitro-2-propoxybenzoic acid
Standard InChI InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Standard InChI Key HGPYVAARUVZKNW-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Canonical SMILES CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 5-nitro-2-propoxybenzoic acid, with the following structural features:

  • Benzoic acid backbone: A carboxylic acid group (-COOH) at position 1.

  • Nitro group (-NO₂): Electron-withdrawing substituent at position 5.

  • Propoxy group (-OCH₂CH₂CH₃): Ether substituent at position 2.

The molecular structure confers distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₅
Molecular Weight225.20 g/mol
Boiling PointNot reported-
Melting PointNot explicitly reported-
SolubilityLikely moderate in polar solvents (e.g., DMSO, ethanol)Inferred from analogs
StabilitySensitive to strong acids/bases due to nitro and ester groups

Note: Direct experimental data for this compound is limited, but properties can be extrapolated from structurally related nitrobenzoates .

Synthesis and Reaction Pathways

Nitration of 2-Propoxybenzoic Acid

A plausible method involves the nitration of 2-propoxybenzoic acid using mixed acid (HNO₃/H₂SO₄) or regioselective nitration agents. For example:

  • Substrate: 2-Propoxybenzoic acid (synthesized via alkylation of salicylic acid with propyl bromide ).

  • Nitration: Reaction with fuming nitric acid under controlled conditions (0–5°C) to favor mono-nitration at position 5 .

  • Yield: ~70–90% (based on analogous nitration reactions ).

Alternative Pathway: Alkylation of 5-Nitrosalicylic Acid

  • Substrate: 5-Nitrosalicylic acid (commercially available).

  • Propoxylation: Reaction with propyl halide (e.g., propyl bromide) in the presence of a base (K₂CO₃) to introduce the propoxy group .

  • Purification: Column chromatography or recrystallization .

Reaction Characteristics

  • Nitro Group Reactivity: Participates in reduction reactions (e.g., catalytic hydrogenation to form 5-amino-2-propoxybenzoic acid) .

  • Carboxylic Acid Functionalization: Forms esters, amides, or salts for enhanced bioavailability .

Biological and Pharmacological Applications

Cyclooxygenase-1 (COX-1) Inhibition

5-Nitro-2-propoxybenzoic acid derivatives exhibit analgesic activity by inhibiting COX-1, a key enzyme in prostaglandin synthesis:

  • Study: Fukai et al. (2011) synthesized 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, demonstrating potent COX-1 inhibition (IC₅₀ ≈ 0.5 µM) and analgesic effects in murine models .

  • Structure-Activity Relationship (SAR): The nitro group enhances electron-withdrawing effects, stabilizing interactions with COX-1’s active site .

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

  • Proparacaine Hydrochloride: 5-Nitro-2-propoxybenzoic acid is a precursor in synthesizing local anesthetics. Impurities such as 3-amino-4-propoxybenzoic acid (via nitro reduction) are monitored during production .

  • Dronedarone Synthesis: Nitro-aromatic intermediates are used in antiarrhythmic agents, though specific patents focus on benzofuran derivatives .

Material Science Applications

  • Liquid Crystals: Nitrobenzoic acid derivatives are explored for ferroelectric fluids, though 5-nitro-2-propoxybenzoic acid’s role remains speculative .

Future Research Directions

  • Optimized Synthesis: Develop solvent-minimized or mechanochemical methods to improve yields .

  • Therapeutic Exploration: Evaluate anti-inflammatory and anticancer properties in preclinical models.

  • Computational Studies: Molecular docking to predict COX-1/COX-2 selectivity and toxicity profiles.

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